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molecular formula C14H14N4 B8757478 N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE

Cat. No. B8757478
M. Wt: 238.29 g/mol
InChI Key: BDKVJDQHYRDZBJ-UHFFFAOYSA-N
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Patent
US04618563

Procedure details

5.0 g (0.03 mol) of 1-hydroxymethyl-5-methylbenzotriazole and 2.9 g (0.03 mol) of aniline were suspended in ethanol and refluxed for 1 hour. The insoluble substance was removed by filtration while it was still hot and the filtrate was cooled to obtain crude crystals. By recrystallization of the crude crystals from ethanol 4.2 g of the desired compound having a melting point of 149° to 152° C. was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][N:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:6]=2[N:5]=[N:4]1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[CH3:12][C:10]1[CH:9]=[CH:8][C:7]2[N:3]([CH2:2][NH:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:4]=[N:5][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCN1N=NC2=C1C=CC(=C2)C
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble substance was removed by filtration while it
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
CUSTOM
Type
CUSTOM
Details
By recrystallization of the crude crystals from ethanol 4.2 g of the desired compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CC1=CC2=C(N(N=N2)CNC2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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